Tandutinib (formerly known as MLN518/CT53518) is a small-molecule inhibitor of type III receptor tyrosine kinases (RTKs) [, , , ]. It is an orally bioavailable, quinazoline-based compound [, , ]. Tandutinib exhibits potent inhibitory activity against several RTKs, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit [, , ]. This inhibitory action on key signaling pathways makes it a valuable tool in studying various cancers and other diseases.
The synthesis of tandutinib involves multiple steps that enhance yield and purity. A notable method described in the literature includes:
Tandutinib's molecular structure is characterized by its piperazine and quinazoline components, which are essential for its biological activity. The chemical formula for tandutinib is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 341.41 g/mol. The structural features include:
The precise arrangement of atoms allows tandutinib to effectively bind to target kinases, blocking their activity and disrupting downstream signaling pathways .
Tandutinib primarily engages in reactions that involve its binding to receptor tyrosine kinases, leading to the inhibition of their autophosphorylation:
These reactions underscore its potential as a therapeutic agent in oncology.
The mechanism of action of tandutinib can be summarized as follows:
The compound's efficacy against FLT3-ITD-positive acute myeloid leukemia has been particularly noted in clinical settings.
Tandutinib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent.
Tandutinib has several scientific applications, particularly in oncology:
Tandutinib (CT53518, MLN518) is a quinazoline-derived small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs). Its primary targets include FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor β (PDGFRβ), and c-Kit (stem cell factor receptor), with distinct structural and functional specificities [1] [4] [9].
Tandutinib binds the ATP-binding pocket of FLT3 with an IC₅₀ of 10–20 nM in biochemical assays [1] [7]. It exhibits potent activity against FLT3 internal tandem duplication (FLT3-ITD) mutants, prevalent in 25–30% of acute myeloid leukemia (AML) cases. Structural analyses reveal that Tandutinib stabilizes the inactive conformation of FLT3 through hydrogen bonding with the hinge region (Cys694 residue) and hydrophobic interactions within the catalytic domain [2] [7]. This binding disrupts constitutive autophosphorylation of FLT3-ITD, a driver of leukemogenesis. Notably, Tandutinib shows reduced efficacy against activation-loop mutants (e.g., FLT3-D835Y; IC₅₀ >10,000 nM) due to steric hindrance [4] [7].
Tandutinib inhibits PDGFRβ and c-Kit with IC₅₀ values of 95–289 nM and ~200 nM, respectively [1] [3] [9]. Kinome-wide profiling (DiscoverRx KinomeScan) confirms its selectivity among 400+ kinases:
Unlike non-selective inhibitors (e.g., Sunitinib), Tandutinib spares critical phosphorylation sites on c-Kit (Y703/Y719), potentially reducing myelosuppressive off-target effects [2] [7].
Tandutinib weakly inhibits colony-stimulating factor-1 receptor (CSF-1R; IC₅₀ >500 nM), crucial for osteoclastogenesis and macrophage differentiation [9]. Minimal activity is observed against FGFR, VEGFR, or ALK kinases, underscoring its specificity for FLT3/PDGFRβ/c-Kit [3] [7].
Table 1: Selectivity Profile of Tandutinib Against Key Kinases
Target Kinase | IC₅₀ (nM) | Cellular Function |
---|---|---|
FLT3 (WT) | 12 | Hematopoietic progenitor proliferation |
FLT3-ITD | 4 | Leukemogenesis |
PDGFRβ | 95–289 | Angiogenesis, stromal signaling |
c-Kit | ~200 | Stem cell survival, mast cell function |
CSF-1R | >500 | Myeloid differentiation |
HER2 | 840 | Epithelial cell growth |
In FLT3-ITD⁺ AML cell lines (MOLM-13, MV4-11), Tandutinib (100 nM) abolishes FLT3 autophosphorylation at Y589/Y591 within 2 hours, with downstream effects including:
Primary AML blasts from FLT3-ITD⁺ patients show 50–70% reduced viability at 500 nM, with minimal effects on normal bone marrow cells [1] [4]. In xenograft models, Tandutinib (50 mg/kg/day) suppresses MV4-11 tumor growth by >95% and depletes leukemic cells in bone marrow, spleen, and lymph nodes [2].
Tandutinib penetrates the blood-brain barrier (tumor/plasma ratio: 13.1 ± 8.9), achieving intratumoral concentrations sufficient to inhibit PDGFRβ in glioblastoma [3] [6]. Key effects include:
Table 2: Downstream Signaling Effects of Tandutinib in Disease Models
Disease Context | Key Pathway Suppressed | Functional Outcome |
---|---|---|
AML (FLT3-ITD⁺) | FLT3 → STAT5/ERK/Akt | Cell-cycle arrest, apoptosis |
Glioblastoma | PDGFRβ → PI3K/Akt/mTOR | Impaired angiogenesis, vascular remodeling |
Colon cancer* | c-Kit → Akt/mTOR/p70S6K | Downregulation of COX-2/VEGF |
Note: Colon cancer data included for signaling context [5].
Tandutinib’s dual targeting of FLT3 and PDGFRβ positions it as a multi-pathway modulator in oncology, though clinical efficacy remains context-dependent due to tumor microenvironmental factors [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7